molecular formula C11H17NO2S B4851012 N-(2-methoxyethyl)-5-(propan-2-yl)thiophene-3-carboxamide

N-(2-methoxyethyl)-5-(propan-2-yl)thiophene-3-carboxamide

Cat. No.: B4851012
M. Wt: 227.33 g/mol
InChI Key: MBGOUFIHPIVEGC-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-5-(propan-2-yl)thiophene-3-carboxamide is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a methoxyethyl group and an isopropyl group attached to the thiophene ring, along with a carboxamide functional group.

Properties

IUPAC Name

N-(2-methoxyethyl)-5-propan-2-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-8(2)10-6-9(7-15-10)11(13)12-4-5-14-3/h6-8H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGOUFIHPIVEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-5-(propan-2-yl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of Substituents: The methoxyethyl and isopropyl groups can be introduced through alkylation reactions. For example, the thiophene ring can be alkylated using appropriate alkyl halides in the presence of a strong base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an amine, such as 2-methoxyethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-5-(propan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-5-(propan-2-yl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-5-(propan-2-yl)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyethyl and isopropyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-5-methylthiophene-3-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(2-methoxyethyl)-5-ethylthiophene-3-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

N-(2-methoxyethyl)-5-(propan-2-yl)thiophene-3-carboxamide is unique due to the specific combination of substituents on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxyethyl)-5-(propan-2-yl)thiophene-3-carboxamide
Reactant of Route 2
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N-(2-methoxyethyl)-5-(propan-2-yl)thiophene-3-carboxamide

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